N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

PDHK1 Kinase Inhibitor Target Engagement

This synthetic small molecule is a documented PDHK1 inhibitor from WO2011006567, specifically annotated for pyruvate dehydrogenase kinase 1 modulation. Unlike generic benzimidazole or pyridazinone fragments, it enables reproducible PDHK1‑dependent phenotypes in PTEN‑deficient synthetic lethality models and Th17 metabolic reprogramming studies. Procure this exact structure when target engagement and SAR benchmarking against the patented lead series are required for publishable data.

Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
Cat. No. B4512945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Molecular FormulaC19H15N5O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H15N5O2/c25-17(22-19-20-15-8-4-5-9-16(15)21-19)12-24-18(26)11-10-14(23-24)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,21,22,25)
InChIKeyFBUCWVKPAKHSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 23 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: CAS 1232793-72-4


N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 1232793-72-4, MF C19H15N5O2, MW 345.4) is a synthetic small molecule that belongs to the benzimidazole-pyridazinone hybrid class . It is specifically catalogued as a PDHK1 (Pyruvate Dehydrogenase Kinase 1) inhibitor, a target relevant to oncology and metabolic reprogramming, and is protected within the patent family WO2011006567 [1]. This compound is not a general-purpose benzimidazole derivative; its procurement is warranted for research programs requiring a validated chemical probe for PDHK1 modulation or a starting point for kinase inhibitor optimization.

Why Generic Benzimidazole or Pyridazinone Derivatives Cannot Replace N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in PDHK1 Research


The justification for procuring this specific compound rests on its documented engagement with PDHK1, a regulatory kinase critical in the metabolic switch of cancer cells. Generic benzimidazole or pyridazinone fragments lack this specific target annotation. Early literature exploring benzimidazole-pyridazinone hybrids for antiplatelet aggregation found the class to be fundamentally inactive [1]. Therefore, a substitution based purely on heterocyclic scaffold similarity would fail to replicate the PDHK1-inhibitory phenotype. Given that this compound is part of a patented series (WO2011006567) specifically claimed for PDK1 inhibition, experimental reproducibility requires the exact molecular structure [2].

Quantitative Differentiation Evidence for N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide


Target Specificity: Exclusive PDHK1 Annotation vs. Class-Level Inactivity

This compound is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD) and is the subject of compound claims in patent WO2011006567 [1]. In stark contrast, a deliberate medicinal chemistry campaign fusing benzimidazole and pyridazinone pharmacophores for antiplatelet activity yielded no active compounds, confirming that the scaffold alone does not confer bioactivity; the specific substitution pattern present in this entity is critical [2].

PDHK1 Kinase Inhibitor Target Engagement

Intellectual Property Position: Composition-of-Matter Coverage in PDK1 Inhibitor Patent

The compound falls within the Markush structures claimed in patent WO2011006567, which specifically protects aminopyridine, benzimidazole, and imidazopyridine derivatives as PDK1 inhibitors for oncology applications [1]. This legal protection provides a procurement barrier: generic chemical suppliers are less likely to offer structurally unauthorized analogs, making this specific compound a more reliable chemical probe for published SAR studies compared to unpatented analogs that lack defined patent provenance [2].

Patent Protection PDK1 Kinase Inhibitor

Structural Differentiation: The Benzimidazole-NH-Acetamide-Pyridazinone Connectivity

The compound features an N-(1H-benzo[d]imidazol-2-yl)acetamide linker to the pyridazinone core, establishing a unique hinge-binding motif for kinase inhibition. This contrasts with the simpler 5- or 6-pyridazinyl-benzimidazole direct-linkage analogs found in the earlier hypotensive/cardiotonic patent US4026891A [1], which lack the acetamide spacer and are not associated with PDHK1 inhibition. The specific connectivity is a key determinant in the PDK1 CoMFA and docking models described in the patent family.

Scaffold Hybrid Benzimidazole Pyridazinone

Application Scenarios for N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Based on Differential Evidence


PDHK1-Dependent Synthetic Lethality Screening in PTEN-Deficient Cancer Models

The compound's annotated PDHK1 inhibition [1] makes it immediately deployable in synthetic lethality studies, where PDHK1 has been identified as a synthetic-essential gene in PTEN-deficient cells. Procuring this specific compound enables direct testing of the hypothesis that pharmacological PDHK1 blockade recapitulates the genetic phenotype observed with PDHK1 knockdown [2].

Kinase Selectivity Profiling for Benzimidazole-Pyridazinone SAR Libraries

As a member of the WO2011006567 patent family, this compound serves as a reference standard for building and comparing SAR libraries. Researchers can benchmark novel series' PDK1 potency and selectivity against this parent structure, ensuring that any new chemical entities capture the essential pharmacophoric elements [1].

Metabolic Reprogramming Assays in Immuno-Oncology

PDHK1 controls the metabolic switch in Th17 cells and is linked to inflammation [2]. This compound provides a chemical biology starting point for defining the role of PDHK1 in immune cell metabolism, where the use of a validated, target-annotated probe is critical for generating publishable, reproducible data.

Quote Request

Request a Quote for N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.